molecular formula C7H4BrCl2F B1448638 2,6-Dichloro-4-fluorobenzyl bromide CAS No. 1803784-34-0

2,6-Dichloro-4-fluorobenzyl bromide

Cat. No. B1448638
CAS RN: 1803784-34-0
M. Wt: 257.91 g/mol
InChI Key: VMCKBMKAAMUGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F. It is used as a reagent in the synthesis of a variety of compounds .


Synthesis Analysis

The synthesis of this compound involves reactions at the benzylic position . It can be synthesized from 2-Chloro-4-fluorotoluene . The reaction involves free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular weight of this compound is 257.92 g/mol. The InChI key is VMCKBMKAAMUGNZ-UHFFFAOYSA-N.


Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions. It can be used in the synthesis of 4-chlorobenzoimidazo . It can also be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored at 2-8°C .

Scientific Research Applications

Radiotracer Synthesis for PET Imaging

2,6-Dichloro-4-fluorobenzyl bromide has been utilized in the synthesis of intermediates like 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide. These intermediates are crucial in the asymmetric synthesis of fluorinated α-amino acids, which are employed as radiotracers in Positron Emission Tomography (PET), providing valuable insights into biological processes and disease diagnostics. The bromination and purification procedures have been optimized for efficient synthesis, highlighting the compound's significance in advancing PET imaging technologies (Zaitsev et al., 2002).

Chemical Synthesis and Characterization

The compound is also involved in various chemical synthesis processes. For instance, it reacts with sulfamic esters under liquid-liquid phase transfer conditions, leading to the preparation of N-dialkyled products or corresponding ethers. This showcases the compound's versatility in chemical transformations and its role in producing various chemically significant entities (Debbabi, Beji, & Baklouti, 2005).

Role in Synthesis of Bioactive Compounds

This compound has been used in the synthesis of compounds like 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide, which exhibits potential as an anticancer agent. Its structure and characteristics have been thoroughly studied, including crystal structure analysis, indicating its utility in the development of therapeutic agents (Mohideen et al., 2017).

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorobenzyl bromide involves reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Safety and Hazards

2,6-Dichloro-4-fluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be stored locked up .

Future Directions

2,6-Dichloro-4-fluorobenzyl bromide can be used for pharmaceutical testing . It has potential applications in the synthesis of new compounds.

Relevant Papers The MSDS and related peer-reviewed papers for this compound can be found at Sigma-Aldrich .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, often acting as an alkylating agent. This compound can modify the active sites of enzymes, thereby inhibiting or altering their activity. For example, it can react with nucleophilic amino acid residues such as cysteine, serine, and lysine, leading to changes in enzyme function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in signal transduction, leading to altered cellular responses. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to higher temperatures or light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage, enzyme inhibition, and altered metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways can affect the compound’s activity, stability, and overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCKBMKAAMUGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-fluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-fluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-fluorobenzyl bromide
Reactant of Route 4
2,6-Dichloro-4-fluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-fluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-fluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.